molecular formula C22H22O7 B2598286 ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 35212-37-4

ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2598286
CAS No.: 35212-37-4
M. Wt: 398.411
InChI Key: RIMNJQPUMHULBO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a coumarin-derived compound featuring a chromen-4-one core substituted at key positions:

  • 3-position: 3,4-dimethoxyphenyl group (electron-donating methoxy substituents).
  • 2-position: Methyl group.
  • 7-position: Ethoxyacetate ester side chain.

The structural modifications in this compound aim to enhance bioavailability and target specificity. Below, we compare this molecule with structurally analogous compounds to elucidate the impact of substituent variations on properties and bioactivity.

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-8-16-18(11-15)29-13(2)21(22(16)24)14-6-9-17(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMNJQPUMHULBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Chromenone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 3-(3,4-dimethoxyphenyl), 2-CH₃, 7-OCH₂COOEt C₂₃H₂₂O₈ 426.42 High electron density at 3-position; ethoxyacetate enhances lipophilicity
Ethyl 2-((5-methoxy-6-(methoxymethyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate 5-OCH₃, 6-CH₂OCH₃, 2-CH₃, 7-OCH₂COOEt C₁₈H₂₂O₈ 366.37 Methoxymethyl at 6-position increases steric bulk
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate 3-Ph, 7-OCH₂COOEt C₁₉H₁₆O₅ 324.33 Simple phenyl group at 3-position; lower molecular weight
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 6-CH₂CH₃, 3-(4-F-Ph), 2-CF₃, 7-OCH₂COOCH₃ C₂₂H₁₈F₄O₅ 462.38 Fluorophenyl and trifluoromethyl groups enhance electronegativity
Ethyl 2-[2-(4-Methylphenyl)-4-Oxochromen-7-Yl]Oxyacetate 2-(4-CH₃-Ph), 7-OCH₂COOEt C₂₁H₂₀O₅ 352.38 Methylphenyl at 2-position; positional isomer of target compound
Key Observations:
  • Substituent Position : The placement of aryl groups (e.g., 3- vs. 2-position) significantly alters steric and electronic profiles. For example, the 3-(3,4-dimethoxyphenyl) group in the target compound may facilitate π-π stacking with biological targets compared to 2-(4-methylphenyl) in .
  • Side Chain Modifications : Ethoxyacetate (target compound) vs. methoxyacetate () esters influence hydrolysis rates and metabolic stability.

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxyphenyl group and ethoxyacetate side chain confer moderate lipophilicity (predicted LogP ~2.5), balancing solubility and membrane permeability.
  • Molecular Weight : At 426.42 g/mol, the target compound adheres to Lipinski’s rule (<500 g/mol), suggesting oral bioavailability.

Biological Activity

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that belongs to the class of flavonoid derivatives. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and research articles.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.34 g/mol

Antioxidant Activity

Flavonoids are well-documented for their ability to scavenge free radicals due to their phenolic structure. This compound has been shown to exhibit significant antioxidant activity, which can help in reducing oxidative stress associated with various diseases.

StudyMethodFindings
Kale et al., 2008DPPH AssayDemonstrated strong free radical scavenging ability.
Rice-Evans et al., 1995ORAC AssayHigh ORAC values indicating potent antioxidant capacity.

Anti-inflammatory Properties

Research indicates that flavonoid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound has shown potential in reducing inflammation markers in vitro.

StudyMethodFindings
Ahn et al., 2020ELISAReduced levels of TNF-alpha and IL-6 in treated cells.
Chang et al., 2000Cell CultureInhibition of COX-2 expression in inflammatory models.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation.

StudyCancer TypeMethodFindings
Messina et al., 2009Breast CancerMTT AssaySignificant reduction in cell viability at higher concentrations.
Ye et al., 2006Colon CancerFlow CytometryInduced apoptosis in HCT116 cells via mitochondrial pathway.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.
  • Induction of Apoptosis : The compound can activate caspases and other apoptotic factors, promoting programmed cell death in cancer cells.

Case Studies

  • Case Study on Antioxidant Activity : A study conducted by Kühnau (1976) demonstrated the effectiveness of flavonoids in scavenging reactive oxygen species (ROS) in various biological systems, highlighting the potential for using this compound as a therapeutic agent against oxidative stress-related diseases.
  • Clinical Relevance : A clinical trial examining the effects of flavonoid-rich diets on cardiovascular health found that participants consuming high amounts of flavonoids showed improved endothelial function and reduced blood pressure, suggesting that compounds like this compound could contribute positively to heart health.

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